molecular formula C20H21N B13991759 1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethylidene)-2,3-dihydroinden-5-amine

1-(1,2,3,4-Tetrahydronaphthalen-1-ylmethylidene)-2,3-dihydroinden-5-amine

Cat. No.: B13991759
M. Wt: 275.4 g/mol
InChI Key: JYAJPXPROHGDFO-UHFFFAOYSA-N
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Description

4-(Dibenzo[b,d]furan-4-yl)aniline is an organic compound with the molecular formula C18H13NO It is a derivative of dibenzofuran, where an aniline group is attached to the fourth position of the dibenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzo[b,d]furan-4-yl)aniline typically involves the reaction of dibenzofuran with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. In this process, dibenzofuran is first brominated to form 4-bromodibenzofuran, which is then reacted with aniline in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like toluene at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 4-(Dibenzo[b,d]furan-4-yl)aniline are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzo[b,d]furan-4-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.

Scientific Research Applications

4-(Dibenzo[b,d]furan-4-yl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Dibenzo[b,d]furan-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound, which lacks the aniline group.

    4-(Dibenzo[b,d]furan-3-yl)aniline: A similar compound with the aniline group attached at a different position.

    4-(Dibenzo[b,d]furan-4-yl)phenol: Another derivative with a phenol group instead of an aniline group.

Uniqueness

4-(Dibenzo[b,d]furan-4-yl)aniline is unique due to the presence of both the dibenzofuran and aniline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C20H21N

Molecular Weight

275.4 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-ylmethylidene)-2,3-dihydroinden-5-amine

InChI

InChI=1S/C20H21N/c21-18-10-11-20-16(8-9-17(20)13-18)12-15-6-3-5-14-4-1-2-7-19(14)15/h1-2,4,7,10-13,15H,3,5-6,8-9,21H2

InChI Key

JYAJPXPROHGDFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C=C3CCC4=C3C=CC(=C4)N

Origin of Product

United States

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